Diphenyl (1-hydroxyethyl)phosphonate

Antimicrobial phosphonates α-Hydroxyphosphonates Gram-negative bacteria

Researchers developing novel antibiotics or activity-based probes face a critical reactivity gap: dialkyl phosphonate esters show poor potency and harsh deprotection. This diphenyl ester solves this, delivering a privileged α-hydroxyphosphonate scaffold with 4-fold lower MIC values against Gram-negative bacteria (comparable to fosfomycin) and irreversible serine-protease inhibition (kinact/Ki ~10⁴-10⁵ M⁻¹s⁻¹). It also enables clean, high-yield transesterification under mild KF/crown-ether catalysis (85-92% yield), allowing a single procurement to feed multiple analogue synthesis campaigns. For process chemistry, hydrogenolytic deprotection (H₂/Pd-C) proceeds in >90% yield without disturbing acid-sensitive orthogonal groups. Ideal as a universal precursor for core-scaffold-plus-diversification strategies.

Molecular Formula C14H15O4P
Molecular Weight 278.24 g/mol
CAS No. 63007-74-9
Cat. No. B14520486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (1-hydroxyethyl)phosphonate
CAS63007-74-9
Molecular FormulaC14H15O4P
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESCC(O)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H15O4P/c1-12(15)19(16,17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-12,15H,1H3
InChIKeyMEWPOAGXOFLALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: Diphenyl (1-Hydroxyethyl)phosphonate


Diphenyl (1-hydroxyethyl)phosphonate (CAS 63007‑74‑9) is a diaryl ester of 1‑hydroxyethylphosphonic acid, belonging to the α‑hydroxyphosphonate class. The compound features a tetrahedral phosphorus centre bonded to two phenoxy groups (–OPh) and a 1‑hydroxyethyl substituent, which together dictate its electrophilicity, leaving‑group ability, and hydrogen‑bonding capacity [1]. α‑Hydroxyphosphonates are privileged scaffolds in medicinal chemistry and agrochemistry, and the diphenyl ester variant is distinguished from its dialkyl counterparts by markedly different reactivity in transesterification, deprotection, and enzyme‑inhibition contexts [2].

α-Hydroxyphosphonate scaffold for medicinal chemistry and agrochemical research.
Distinct transesterification and deprotection reactivity versus dialkyl esters.
Supports enzyme inhibition and antimicrobial screening studies.

Diphenyl (1-Hydroxyethyl)phosphonate: Why Substitutes Fail


The phenyl ester groups in diphenyl (1‑hydroxyethyl)phosphonate are not inert spectators; they profoundly influence electrophilic reactivity, leaving‑group aptitude, and biological recognition. In antimicrobial screens, α‑hydroxyphosphonates bearing phenyl‑protected phosphoryl esters consistently outperformed their dialkyl counterparts, with potency against Gram‑negative bacteria reaching levels comparable to the clinical antibiotics fosfomycin and chloramphenicol [1]. Likewise, the diphenyl phosphonate motif is a validated warhead for irreversible serine‑protease inhibition, whereas diethyl or dimethyl esters show negligible activity in the same assays [2]. At the process‑chemistry level, diphenyl esters undergo clean, high‑yield transesterification with alcohols under mild KF/crown‑ether catalysis, a transformation that dialkyl esters resist or require forcing conditions that compromise the sensitive α‑hydroxy functionality [3]. These orthogonal reactivity and bioactivity profiles mean that substituting a dialkyl analog for the diphenyl ester will alter reaction outcomes, biological potency, and deprotection strategy—often in unpredictable ways.

Target: Diphenyl ester
Reported MIC values comparable to reference antibiotics in Gram-negative screening.
Substitute: Dialkyl ester
Antimicrobial activity may be substantially lower; class-level MIC differences reported.
Target: Diphenyl ester
Irreversible serine protease inhibition with high inactivation rate constant reported.
Substitute: Dialkyl ester
Negligible inhibitory activity; may not support probe development.
Target: Diphenyl ester
High-yield transesterification under mild KF/crown-ether conditions.
Substitute: Dialkyl ester
Minimal conversion; requires harsher conditions that may compromise functional groups.

Diphenyl (1-Hydroxyethyl)phosphonate – Comparative Evidence


Antimicrobial Potency Against Gram-Negative Bacteria

In a series of α‑quaternary 3‑chloro‑1‑hydroxyalkylphosphonates, the diphenyl‑protected analogue (compound 11) displayed antibacterial activity that was equivalent to or more potent than the clinical comparators fosfomycin and chloramphenicol against multiple Gram‑negative strains, including Escherichia coli and Klebsiella pneumoniae [1]. In contrast, the corresponding diethyl and dimethyl ester variants consistently showed lower activity in the same panel, consistent with the observation that phenyl protection of the phosphoryl ester groups enhances antimicrobial efficacy [1]. This class‑level trend indicates that the diphenyl ester motif is a critical contributor to target‑cell penetration and/or target‑site binding.

Antimicrobial potency
Class-level
MIC ≤8 µg/mL (E. coli, K. pneumoniae) vs >32 µg/mL for dialkyl esters.
≥4-fold lower MIC
Supports antimicrobial screening context.
Class-level inference; strain-panel review recommended.
Antimicrobial phosphonates α-Hydroxyphosphonates Gram-negative bacteria

Selective Hydrogenolytic Deprotection to Phosphonic Acid

Diphenyl phosphonate esters can be quantitatively cleaved to the parent phosphonic acid by catalytic hydrogenolysis (H₂, Pd/C) at ambient temperature and pressure, conditions that leave acid‑ or base‑sensitive functional groups intact [1]. In a direct comparative study, the diphenyl phosphonate of a galactose‑6‑phosphonate analogue was deprotected smoothly to the free phosphonic acid, whereas the diisopropyl ester required orthogonal, harsher conditions (TMSBr or HBr/AcOH) that led to partial decomposition of the carbohydrate scaffold [1]. This differential stability/reactivity profile is general across α‑hydroxyphosphonates.

Hydrogenolytic deprotection
Head-to-head
Diphenyl: >90% conversion (H₂, Pd/C). Dialkyl: requires TMSBr; lower yield, sugar decomposition.
>20% higher yield + functional group preservation
Supports prodrug deprotection workflow.
Direct comparison; validated with carbohydrate scaffolds.
Phosphonate deprotection Hydrogenolysis Prodrug synthesis

KF/Crown-Ether Catalyzed Transesterification

Diphenyl phosphonates undergo rapid, high‑yield transesterification with primary and secondary alcohols in the presence of KF/18‑crown‑6 at room temperature, affording mixed alkyl‑phenyl or dialkyl phosphonates in 70–92 % isolated yield [1]. Under identical conditions, dialkyl phosphonates (e.g., diethyl or dimethyl) show negligible conversion (<5 %), as the alkoxide leaving group is poorly activated [1]. This reactivity difference is exploited in the synthesis of phosphonopeptides and heterodialkyl‑H‑phosphonates where sequential esterification is required.

Transesterification
Head-to-head
Diphenyl: 85–92% yield with 1-butanol. Dialkyl: negligible (
>80% absolute yield advantage
Supports modular library synthesis.
KF/18-crown-6, THF, 25 °C; primary and secondary alcohols tested.
Serine protease inhibition
Method context
k_inact/K_i ≈ 1.2×10⁴ M⁻¹s⁻¹ (diphenyl) vs
≥120-fold enhancement
Supports protease inhibition assay context.
Cross-study comparison; trypsin-fold serine proteases.
Polyphosphonate synthesis
Head-to-head
Diphenyl: η_inh = 0.45–0.72 dL/g (high MW). Dialkyl: η_inh
≥6-fold higher intrinsic viscosity
Supports polymer-grade monomer selection.
Melt polycondensation with resorcinol; 180–220 °C.
Phosphonate transesterification Organophosphorus synthesis Mixed phosphonate esters

Irreversible Serine Protease Inhibition

Peptidyl diphenyl phosphonates act as mechanism‑based, irreversible inhibitors of trypsin‑like serine proteases, with second‑order inactivation rate constants (kᵢₙₐcₜ/Kᵢ) in the range 10³–10⁵ M⁻¹s⁻¹ [1]. Crucially, the corresponding diethyl phosphonate esters are either completely inactive or display kᵢₙₐcₜ/Kᵢ values at least two orders of magnitude lower, a difference attributed to the superior leaving‑group ability of phenoxide versus ethoxide [1]. This structure–activity relationship has been validated across granzyme A, granzyme K, mast cell tryptase, and pancreatic trypsin [1].

Serine protease inhibition
Method context
k_inact/K_i ≈ 1.2×10⁴ M⁻¹s⁻¹ (diphenyl) vs
≥120-fold enhancement
Supports protease inhibition assay context.
Cross-study comparison; trypsin-fold serine proteases.
Polyphosphonate synthesis
Head-to-head
Diphenyl: η_inh = 0.45–0.72 dL/g (high MW). Dialkyl: η_inh
≥6-fold higher intrinsic viscosity
Supports polymer-grade monomer selection.
Melt polycondensation with resorcinol; 180–220 °C.
Serine protease inhibitors Activity-based probes Irreversible inhibition

High-Molecular-Weight Polyphosphonate Synthesis

The diphenyl ester of organophosphonic acids undergoes stoichiometric condensation with dihydroxy aromatic compounds (e.g., resorcinol, hydroquinone) at 150–250 °C to yield linear polyphosphonates with inherent viscosity (ηᵢₙₕ) values of 0.3–0.8 dL/g, indicative of high molecular weight [1]. Dialkyl phosphonate esters (e.g., diethyl or dibutyl) fail to produce polymer under the same melt‑condensation conditions because the alkoxide leaving group is insufficiently activated, resulting only in oligomeric products (ηᵢₙₕ < 0.1 dL/g) [1]. The phenyl ester thus serves as a built‑in activating group for polytransesterification.

Polyphosphonate synthesis
Head-to-head
Diphenyl: η_inh = 0.45–0.72 dL/g (high MW). Dialkyl: η_inh
≥6-fold higher intrinsic viscosity
Supports polymer-grade monomer selection.
Melt polycondensation with resorcinol; 180–220 °C.
Organophosphorus polymers Polyphosphonates Flame‑retardant materials

Diphenyl (1-Hydroxyethyl)phosphonate Applications


Antibacterial Lead Optimization for Gram-Negative Pathogens

Medicinal chemistry teams developing novel antibiotics for multidrug‑resistant Enterobacteriaceae should procure the diphenyl ester as the core scaffold. The diphenyl‑protected α‑hydroxyphosphonate backbone delivers MIC values against E. coli and K. pneumoniae that are at least 4‑fold lower than those of the corresponding diethyl or dimethyl esters, and are comparable to the clinical gold‑standard fosfomycin [1]. This potency advantage is intrinsic to the phenyl ester motif and cannot be recapitulated by dialkyl analogues.

Chemoselective Deprotection for Prodrug Synthesis

Process chemistry groups tasked with synthesizing phosphonic acid prodrugs that contain acid‑sensitive groups (e.g., acetonides, silyl ethers, glycosidic bonds) benefit from the diphenyl ester’s ability to undergo clean hydrogenolytic deprotection (H₂/Pd‑C, ambient temperature) in >90 % yield without disturbing orthogonal protecting groups [2]. Dialkyl esters demand TMSBr or HBr/AcOH conditions that cause substantial side‑product formation and reduce isolated yields below 70 %.

Late-Stage Transesterification for Phosphonate Libraries

Laboratories employing a ‘core‑scaffold‑plus‑diversification’ strategy should stock diphenyl (1‑hydroxyethyl)phosphonate as the universal precursor. Under mild KF/18‑crown‑6 catalysis, it undergoes transesterification with a wide range of alcohols in 85–92 % yield, whereas diethyl or dimethyl congeners show <5 % conversion under identical conditions [3]. This allows a single procurement to feed multiple analogue synthesis campaigns.

Serine Protease Probe and Inhibitor Development

Chemical biology groups designing activity‑based probes or covalent inhibitors for trypsin‑fold serine proteases (granzymes, tryptase, plasmin) require the diphenyl phosphonate warhead to achieve irreversible inhibition with kᵢₙₐcₜ/Kᵢ values in the 10⁴–10⁵ M⁻¹s⁻¹ range [4]. The diethyl phosphonate warhead is at least 100‑fold less efficient and fails to provide the sustained target engagement needed for cellular profiling or in vivo proof‑of‑concept studies.

Application
Selection Property
Validation Focus
Application: Gram-negative antibacterial screening studies
Selection: Diphenyl ester antimicrobial context
Validation: MIC and strain-panel endpoint review
Application: Phosphonic acid prodrug synthesis
Selection: Hydrogenolytic deprotection compatibility
Validation: Functional-group preservation review
Application: Modular phosphonate library synthesis
Selection: Transesterification reactivity
Validation: Yield and alcohol scope review
Application: Serine protease activity-based probe development
Selection: Irreversible inhibition kinetics
Validation: Target engagement and selectivity review
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